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Protein Kinase C Peptide Substrate - 120253-69-2

Protein Kinase C Peptide Substrate

Catalog Number: EVT-242919
CAS Number: 120253-69-2
Molecular Formula: C₈₃H₁₅₅N₃₉O₂₁S
Molecular Weight: 2067.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Protein Kinase C Peptide Substrate is targeted to a specific cellular compartment in a manner dependent on second messengers and on specific adapter proteins in response to extracellular signals that activate G-protein-coupled receptors, tyrosine kinase receptors, or tyrosine kinase-coupled receptors. Protein Kinase C Peptide Substrate then regulates various physiological functions including the activation of nervous, endocrine, exocrine, inflammatory, and immune systems.
Overview

Protein Kinase C Peptide Substrate refers to specific peptide sequences that serve as substrates for the Protein Kinase C enzyme family, which plays a crucial role in various cellular processes, including signal transduction, cell growth, and differentiation. These peptides are characterized by their ability to be phosphorylated by Protein Kinase C, which modifies the peptides and alters their function. The specificity of these substrates is determined by their amino acid sequences, which can significantly influence the kinetics of phosphorylation.

Source

The study of Protein Kinase C Peptide Substrates has been informed by various sources, including biochemical research articles and studies focused on the characterization and synthesis of these peptides. Notable sources include investigations into substrate specificity across different Protein Kinase C isozymes and the development of synthetic peptides for selective assays of Protein Kinase C activity .

Classification

Protein Kinase C is classified into three main groups based on their structure and function: conventional Protein Kinase C, novel Protein Kinase C, and atypical Protein Kinase C. Each group has distinct substrate preferences and regulatory mechanisms. The peptide substrates can also be classified based on their origin (e.g., natural vs. synthetic) and their specific sequence motifs that dictate their interaction with various Protein Kinase C isozymes .

Synthesis Analysis

Methods

The synthesis of Protein Kinase C Peptide Substrates typically employs Solid Phase Peptide Synthesis (SPPS), which allows for the efficient assembly of peptides in a stepwise manner on a solid support. This method involves the sequential addition of protected amino acids, followed by deprotection steps to expose reactive functional groups for coupling.

Technical Details

  1. Automated Synthesis: Advanced peptide synthesizers automate the process, ensuring high purity and yield.
  2. Protection Groups: Amino acids are initially protected with groups like Fmoc (fluorenylmethyloxycarbonyl) to prevent unwanted reactions during synthesis.
  3. Cleavage: After synthesis, the peptide is cleaved from the resin and deprotected using trifluoroacetic acid and scavengers .
Molecular Structure Analysis

Structure

The molecular structure of Protein Kinase C Peptide Substrates varies depending on their specific amino acid sequences. Commonly studied sequences include those derived from myelin basic protein or other proteins known to interact with Protein Kinase C.

Data

  • Example Sequence: A well-studied sequence is Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu, which surrounds the phosphorylation site in myelin basic protein .
  • Molecular Weight: The molecular weight of these peptides can vary significantly based on their length and composition.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving Protein Kinase C Peptide Substrates is phosphorylation, where a phosphate group from ATP is transferred to specific serine or threonine residues within the peptide.

Technical Details

  1. Reaction Conditions: Typically conducted in buffered solutions containing magnesium ions and phosphatidylserine to facilitate kinase activity.
  2. Kinetics: The reaction follows Michaelis-Menten kinetics, allowing for determination of kinetic parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity) .
Mechanism of Action

Process

The mechanism of action involves the binding of the peptide substrate to the active site of Protein Kinase C, followed by ATP binding. The enzyme catalyzes the transfer of a phosphate group to the hydroxyl group of serine or threonine residues in the substrate.

Data

  • Substrate Specificity: Different isozymes exhibit varying preferences for peptide sequences, which can be quantitatively assessed through kinetic studies .
  • Phosphorylation Efficiency: The efficiency of phosphorylation can be influenced by factors such as peptide length and specific amino acid composition.
Physical and Chemical Properties Analysis

Physical Properties

Protein Kinase C Peptide Substrates are generally soluble in aqueous buffers at physiological pH but may vary in stability based on their sequence.

Chemical Properties

  • pKa Values: The ionization states of amino acid side chains can affect reactivity; for example, acidic residues may have lower pKa values influencing binding interactions.
  • Stability: Stability against hydrolysis can vary; peptides with certain modifications (e.g., D-amino acids) may exhibit enhanced stability .
Applications

Scientific Uses

Protein Kinase C Peptide Substrates have several applications in scientific research:

  • Biochemical Assays: Used extensively in assays to measure Protein Kinase C activity in various biological samples.
  • Drug Development: Insights gained from studying these substrates can inform drug design targeting Protein Kinase C-related pathways in diseases such as cancer.
  • Signal Transduction Studies: Help elucidate mechanisms underlying cellular signaling pathways influenced by phosphorylation events mediated by Protein Kinase C .
Introduction to Protein Kinase C (PKC) and Peptide Substrates

Structural and Functional Overview of PKC Isozymes

PKC isozymes share a conserved catalytic domain but possess divergent regulatory domains that dictate lipid cofactor requirements and subcellular localization. The regulatory domain contains membrane-targeting modules: cPKCs feature tandem C1 domains (diacylglycerol (DAG)/phorbol ester binding) and a calcium-sensitive C2 domain; nPKCs retain C1 domains but possess calcium-insensitive C2 domains; aPKCs harbor an atypical C1 domain (phosphatidylinositol trisphosphate (PIP₃)/ceramide binding) and a PB1 protein-interaction domain [4] [8]. Activation involves ordered phosphorylations: PDK-1 phosphorylates the activation loop (T500 in PKCι), enabling autophosphorylation of the turn motif (T641) and hydrophobic motif (S660) [1] [4].

Table 1: Structural Determinants Governing PKC Isozyme Activation and Substrate Recognition

Isozyme ClassRegulatory DomainsActivation CofactorsCatalytic Domain Features
Conventional (α, βI, βII, γ)C1A, C1B (DAG/PMA), C2 (Ca²⁺-dependent)Ca²⁺, DAG, phosphatidylserineAcidic patch for basic residue recognition
Novel (δ, ε, η, θ)C1A, C1B (DAG/PMA), C2 (Ca²⁺-independent)DAG, phosphatidylserineHydrophobic pocket for +2 position residues
Atypical (ζ, ι/λ)Atypical C1 (PIP₃/ceramide), PB1PIP₃, protein scaffoldsUnique hydrophobic groove for Par-3 binding

Peptide substrate recognition depends on electrostatic and hydrophobic complementarity with the kinase’s catalytic cleft. cPKCs and nPKCs recognize the consensus motif (R/K)X(−3)X(−2)(S/T)X(+1)X(+2), where X(−3) is often basic (Arg/Lys), and X(+1) is hydrophobic [5]. aPKCs exhibit distinct preferences: PKCι binds Par-3 via a hydrophobic groove accommodating nonpolar residues at the +1 position (e.g., KVT(−3)QSV(+2)) [1]. Molecular dynamics simulations reveal that substrate binding involves long-range electrostatic interactions between N-terminal basic residues (e.g., Arg/Lys at −3) and an acidic patch in the PKCα catalytic domain, while C-terminal flexibility enables catalytic positioning [7].

Role of Peptide Substrates in PKC-Mediated Signal Transduction

Peptide substrates serve as molecular proxies for physiological PKC targets, revealing how sequence specificity directs signaling outcomes. Phosphorylation kinetics (Kₘ/Vₘₐₓ) vary significantly among isozymes: PKCα phosphorylates peptides with Arg at −3 and +2 (e.g., RRRELSF) with 10-fold higher efficiency than PKCδ, which prefers hydrophobic residues at +2 [5]. This specificity ensures fidelity in pathway activation:

  • Par-3 Peptide (KVTQSV): Binds PKCι’s hydrophobic groove, enabling apical-basal polarity establishment in epithelia [1].
  • MARCKS Protein: Contains multiple PKC sites (e.g., KKKKRFSFK), where phosphorylation releases it from membranes, modulating actin dynamics [4].
  • Immune Signaling: PKCθ phosphorylates CARD11 peptides to activate NF-κB in T-cells, while PKCε interacts with RACK1 scaffolds to regulate cardiac ion channels [2] [6].

Table 2: Physiological Peptide Substrates and Their PKC Isozyme-Specific Functions

Substrate PeptideConsensus SequencePKC IsozymeBiological Function
Par-3 (polarity complex)KVT(−3)QSV(+2)PKCι/λCell polarity establishment
MARCKS (actin regulator)KKKKRF(−4)SF(+1)KPKCα, βIIActin crosslinking regulation
L-type calcium channelRRRE(−4)LSF(+2)PKCβIICardiac contractility modulation
CARD11 (NF-κB pathway)RRRR(−5)TSS(+1)LPKCθT-cell receptor signaling

Peptide substrates also regulate PKC spatially. RACK-binding peptides (e.g., HDAPIGYD) from PKCβII’s C2 domain sequester the kinase at membranes near L-type calcium channels [6]. Conversely, pseudosubstrate peptides (e.g., PKCι’s RKRQGAIRR) intramolecularly inhibit the catalytic cleft until DAG binding induces conformational release [1] [4].

Historical Evolution of PKC Substrate Identification Methodologies

The identification of PKC peptide substrates has evolved through three technological eras:

  • Early Biochemical Assays (1980s): H1 histone and protamine sulfate served as generic substrates. However, poor specificity (cross-reactivity with PKA) and inability to distinguish isozymes limited utility [3] [5].
  • Oriented Peptide Library Screening (1990s): Revolutionized specificity profiling by screening degenerate peptide libraries against recombinant PKC isozymes. This revealed isozyme-specific preferences:
  • PKCα selects R/K at −3 and +2 (e.g., RRRRLSVA)
  • PKCδ prefers hydrophobic residues at +2 (e.g., RKRGGSF)
  • PKCζ tolerates neutral residues at −3 (e.g., QVTQSV) [5].Kinetic validation showed synthetic peptides (e.g., ERMRPRKRQGSVRRRV for PKCα) achieved 5–50-fold selectivity over other isozymes [5] [9].
  • Structure-Activity Relationship (SAR) Technologies (2000s–Present):
  • X-ray Crystallography: Solved PKCι-Par-3 complex (2.4 Å), exposing a hydrophobic groove critical for substrate docking [1].
  • FRET Sensors: Engineered biosensors (e.g., CKAR) quantified real-time PKC activity by measuring phosphorylation-dependent conformational shifts [7].
  • Molecular Dynamics (MD): Simulated PKCα-substrate interactions, revealing that C-terminal flexibility enables catalytic arginine (e.g., Arg at +2) to orient ATPγ-phosphate for phosphoryl transfer [7].

Table 3: Evolution of Methodologies for PKC Substrate Identification

EraMethodologyKey FindingsLimitations
1980sRadiolabeled phosphorylation (H1 histone)Broad substrate requirements (basic residues)Poor isozyme specificity; false positives with PKA
1990sOriented peptide librariesIsozyme-specific motifs (e.g., PKCδ: X_(+1)=hydrophobic)Limited to linear epitopes; ignored scaffolding effects
2000s–PresentStructural biology (crystallography, MD, FRET)Par-3 binds PKCι hydrophobic groove; electrostatic steering in PKCαRequires purified protein; dynamic cellular environments not captured

Properties

CAS Number

120253-69-2

Product Name

Protein Kinase C Peptide Substrate

IUPAC Name

4-amino-5-[[1-[[1-[[1-[2-[[1-[[6-amino-1-[[1-[[5-amino-1-[[2-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[(1-carboxy-2-methylpropyl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C₈₃H₁₅₅N₃₉O₂₁S

Molecular Weight

2067.43

InChI

InChI=1S/C83H155N39O21S/c1-42(2)60(74(140)118-50(21-12-35-105-81(95)96)69(135)113-47(18-9-32-102-78(89)90)66(132)114-51(22-13-36-106-82(97)98)71(137)121-61(43(3)4)76(142)143)120-72(138)55(41-123)109-58(125)40-108-63(129)52(26-27-57(86)124)115-67(133)48(19-10-33-103-79(91)92)112-64(130)45(16-6-7-30-84)111-68(134)49(20-11-34-104-80(93)94)117-73(139)56-24-15-38-122(56)75(141)54(23-14-37-107-83(99)100)119-70(136)53(29-39-144-5)116-65(131)46(17-8-31-101-77(87)88)110-62(128)44(85)25-28-59(126)127/h42-56,60-61,123H,6-41,84-85H2,1-5H3,(H2,86,124)(H,108,129)(H,109,125)(H,110,128)(H,111,134)(H,112,130)(H,113,135)(H,114,132)(H,115,133)(H,116,131)(H,117,139)(H,118,140)(H,119,136)(H,120,138)(H,121,137)(H,126,127)(H,142,143)(H4,87,88,101)(H4,89,90,102)(H4,91,92,103)(H4,93,94,104)(H4,95,96,105)(H4,97,98,106)(H4,99,100,107)

SMILES

CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N

Synonyms

PKCε; PRKCE ; Peptide Epsilon

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